An In-depth Technical Guide to N,N,3-trimethylazetidin-3-amine hydrochloride
An In-depth Technical Guide to N,N,3-trimethylazetidin-3-amine hydrochloride
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of N,N,3-trimethylazetidin-3-amine hydrochloride (CAS No. 132771-10-9). As specific experimental data for this compound is limited in published literature, this document synthesizes information from analogous structures and established principles of azetidine chemistry to present a scientifically grounded resource for researchers. The guide covers the compound's structure, predicted physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and expected spectroscopic signatures (NMR, IR, MS). Furthermore, it discusses the potential reactivity, prospective applications in drug discovery, and essential safety and handling protocols. This document is intended for researchers, scientists, and drug development professionals interested in the unique chemical space occupied by substituted azetidines.
Introduction and Molecular Overview
N,N,3-trimethylazetidin-3-amine hydrochloride is a substituted azetidine, a class of four-membered nitrogen-containing heterocycles. Azetidines are valuable scaffolds in medicinal chemistry due to their unique structural and physicochemical properties.[1] The inherent ring strain of the azetidine core (approx. 25.4 kcal/mol) makes it more stable and easier to handle than aziridines, yet reactive enough to participate in specific ring-opening reactions, offering a gateway to diverse molecular architectures.[1]
The structure of N,N,3-trimethylazetidin-3-amine features a quaternary carbon at the 3-position of the azetidine ring, substituted with both a methyl group and a dimethylamino group. The hydrochloride salt form enhances its stability and water solubility, making it more amenable to handling and formulation in research settings. This unique substitution pattern, combining a strained ring system with two basic nitrogen centers, suggests potential applications as a chemical building block, a ligand for catalysis, or a core motif in the design of novel bioactive molecules.
Chemical Structure
The chemical structure consists of a central azetidine ring with a nitrogen atom at position 1. The carbon at position 3 is substituted with a methyl group and a dimethylamino group. The hydrochloride salt is formed with the more basic dimethylamino group.
Caption: Structure of N,N,3-trimethylazetidin-3-amine hydrochloride.
Physicochemical Properties
The following table summarizes the known and estimated physicochemical properties of the compound.
| Property | Value | Source |
| CAS Number | 132771-10-9 | [][3] |
| Molecular Formula | C₆H₁₅ClN₂ | [][3] |
| Molecular Weight | 150.65 g/mol | [3] |
| Appearance | Predicted: White to off-white solid | Inferred |
| Purity | ≥95-97% (as commercially available) | [4][5] |
| Solubility | Predicted: Soluble in water, methanol. Sparingly soluble in polar aprotic solvents. | Inferred from hydrochloride salt structure |
| Melting Point | Not reported. Estimated to be >150 °C (decomposition likely) | Inferred |
| Boiling Point | Not applicable (salt) | Inferred |
| pKa | Estimated: ~8-9 for azetidine N-H, ~9-10 for dimethylammonium N-H | Inferred from analogous structures |
| InChI Key | ZUGCXQDQYRDQTR-UHFFFAOYSA-N | [] |
| SMILES | CC1(CNC1)N(C)C.Cl | [] |
Proposed Synthesis and Reaction Mechanisms
The proposed workflow begins with the protection of the azetidine nitrogen, followed by the introduction of the dimethylamino group at the 3-position.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Proposed)
Causality and Experimental Choices:
-
Boc Protection: The tert-butyloxycarbonyl (Boc) group is chosen as the protecting group for the azetidine nitrogen because it is stable under the basic and reductive conditions of the subsequent step and can be cleanly removed under acidic conditions, which simultaneously forms the desired hydrochloride salt.
-
Reductive Amination: The Eschweiler-Clarke reaction (using formaldehyde and formic acid) is a classic method for exhaustive methylation of primary amines. However, using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent with formaldehyde is a milder, more controlled alternative that avoids the high temperatures and strong acidity of the Eschweiler-Clarke conditions, thus preserving the strained azetidine ring.[6]
-
Solvent Choice: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for reductive amination, as they are inert and effectively solubilize the reactants.
-
Deprotection and Salt Formation: A solution of hydrogen chloride in an anhydrous solvent like 1,4-dioxane or diethyl ether is ideal for cleaving the Boc group. This method prevents the introduction of water, facilitating the precipitation and isolation of the final product as a clean hydrochloride salt.
Step-by-Step Methodology:
Step 1: Synthesis of 1-Boc-N,N,3-trimethylazetidin-3-amine
-
To a stirred solution of 1-Boc-3-methylazetidin-3-amine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere, add aqueous formaldehyde (37 wt. %, 2.5 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 eq) portion-wise over 15 minutes, controlling any initial exotherm with an ice bath.
-
Allow the reaction to stir at room temperature for 12-18 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography (silica gel, gradient elution with ethyl acetate/hexanes containing 1% triethylamine) to afford pure 1-Boc-N,N,3-trimethylazetidin-3-amine.
Step 2: Synthesis of N,N,3-trimethylazetidin-3-amine hydrochloride
-
Dissolve the purified product from Step 1 (1.0 eq) in a minimal amount of anhydrous methanol or ethyl acetate.
-
Add a 4 M solution of HCl in 1,4-dioxane (3.0-4.0 eq) dropwise at 0 °C.
-
Stir the resulting mixture at room temperature for 2-4 hours. A precipitate should form during this time.
-
Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
Concentrate the solvent under reduced pressure. If a solid has not precipitated, triturate the resulting oil with anhydrous diethyl ether to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield N,N,3-trimethylazetidin-3-amine hydrochloride.
Spectroscopic and Analytical Characterization (Predicted)
No specific spectra for this compound are publicly available. The following data are predicted based on its structure and known values for similar compounds. These predictions are crucial for researchers to validate the identity and purity of the synthesized material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ¹H NMR | ~1.5 - 1.7 | s | 3H | -C(CH₃) | Singlet due to quaternary carbon attachment. |
| ~2.8 - 3.0 | s | 6H | -N(CH₃)₂ | Singlet for two magnetically equivalent methyl groups. | |
| ~3.8 - 4.2 | m | 4H | -CH₂-N-CH₂- | Complex multiplet for the two azetidine methylene groups, likely appearing as two distinct signals due to different magnetic environments. | |
| ~9.5 - 11.0 | br s | 2H | -N⁺H- and -NH- | Broad singlets for the two exchangeable protons of the ammonium and azetidinium groups. | |
| ¹³C NMR | ~20 - 25 | q | - | -C(CH₃) | Aliphatic methyl carbon. |
| ~40 - 45 | q | - | -N(CH₃)₂ | Dimethylamino carbons. | |
| ~55 - 60 | t | - | -CH₂-N-CH₂- | Azetidine methylene carbons. | |
| ~65 - 70 | s | - | -C(CH₃)(N(CH₃)₂) | Quaternary carbon of the azetidine ring. |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for the amine salt and the aliphatic C-H bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950 - 3050 | Medium-Strong | C-H stretching (aliphatic methyl and methylene groups) |
| 2400 - 2700 | Broad, Strong | N-H stretching (from R₃N⁺-H hydrochloride salt) |
| 1450 - 1480 | Medium | C-H bending (asymmetric) |
| 1370 - 1390 | Medium | C-H bending (symmetric) |
| 1020 - 1220 | Medium | C-N stretching |
Mass Spectrometry (MS)
Electrospray ionization (ESI) in positive mode would be the ideal technique.
| m/z Value | Ion | Comments |
| 115.1281 | [M+H]⁺ | Calculated exact mass for the free base C₆H₁₅N₂⁺. This would be the parent ion. |
| 58.0651 | [C₃H₈N]⁺ | A likely major fragment from the loss of the azetidine ring, corresponding to the dimethylaminomethylidene iminium ion [CH₂=N(CH₃)₂]⁺. |
Reactivity and Potential Applications
Chemical Reactivity
-
Nucleophilicity: The compound possesses two nitrogen atoms. The exocyclic dimethylamino group is a tertiary amine, while the endocyclic nitrogen is a secondary amine. Both can act as nucleophiles or bases, though the azetidine nitrogen's reactivity may be tempered by steric hindrance from the adjacent quaternary center.
-
Ring Strain and Opening: Like other azetidines, the four-membered ring is susceptible to nucleophilic ring-opening reactions, particularly under activation with Lewis acids or during reactions that form a more strained azetidinium species. This property can be exploited for the synthesis of more complex acyclic diamine derivatives.
-
N-Functionalization: The secondary amine of the azetidine ring is a prime site for further functionalization via reactions such as acylation, alkylation, sulfonylation, or arylation, allowing for the diversification of the core scaffold.[8][9]
Potential Applications in Research and Development
The unique topology of N,N,3-trimethylazetidin-3-amine hydrochloride makes it an attractive building block for several areas of chemical and pharmaceutical research:
-
Medicinal Chemistry: Azetidine rings are considered "bioisosteres" of more common rings like piperidine or pyrrolidine. Their incorporation can improve metabolic stability, aqueous solubility, and cell permeability while providing novel vectors for exploring chemical space.[10] This compound could serve as a key intermediate for synthesizing novel therapeutics, particularly in areas where constrained diamine structures are beneficial.
-
Ligand Synthesis: The diamine nature of the molecule suggests its potential use as a bidentate ligand in coordination chemistry and transition-metal catalysis.
-
Fragment-Based Drug Discovery (FBDD): As a small, rigid, and functionalized molecule, it is an excellent candidate for FBDD screening libraries to identify novel binding motifs for biological targets.
Safety, Handling, and Storage
As a prudent laboratory practice, N,N,3-trimethylazetidin-3-amine hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hazard Class: While specific toxicity data is unavailable, it should be treated as a potentially harmful substance if swallowed or inhaled, and as a skin and eye irritant, consistent with other amine hydrochloride salts.
-
Handling: Work in a well-ventilated area or a chemical fume hood. Avoid generating dust. Take precautionary measures against static discharge.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The compound is likely hygroscopic and should be protected from moisture.
Conclusion
N,N,3-trimethylazetidin-3-amine hydrochloride is a structurally unique chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Although detailed experimental data on this specific molecule is sparse, this guide provides a robust framework for its synthesis, characterization, and handling based on well-established principles of azetidine chemistry. The proposed synthetic route is logical and employs common laboratory reagents, while the predicted spectroscopic data offer a reliable reference for structural verification. The insights into its reactivity and potential applications aim to stimulate further research and unlock the full potential of this intriguing molecule.
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